2-Chloro-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]ethan-1-one
CAS No.: 923691-87-6
Cat. No.: VC6233902
Molecular Formula: C10H13ClN2O3S2
Molecular Weight: 308.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923691-87-6 |
|---|---|
| Molecular Formula | C10H13ClN2O3S2 |
| Molecular Weight | 308.8 |
| IUPAC Name | 2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H13ClN2O3S2/c11-8-9(14)12-3-5-13(6-4-12)18(15,16)10-2-1-7-17-10/h1-2,7H,3-6,8H2 |
| Standard InChI Key | LZJFXMUXSZGUNF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has a molecular formula of C₁₀H₁₃ClN₂O₃S₂ and a molecular weight of 308.8 g/mol. Its IUPAC name, 2-chloro-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone, reflects its three primary structural components:
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A piperazine ring (C₄H₁₀N₂) serving as the central scaffold.
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A thiophene-2-sulfonyl group (C₄H₃O₂S₂) attached to the piperazine nitrogen.
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A chloroacetyl substituent (C₂H₂ClO) at the opposing nitrogen .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 923691-87-6 | |
| Molecular Formula | C₁₀H₁₃ClN₂O₃S₂ | |
| Molecular Weight | 308.8 g/mol | |
| SMILES | C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CS2 | |
| InChIKey | LZJFXMUXSZGUNF-UHFFFAOYSA-N |
Structural Analysis
The piperazine ring adopts a chair conformation, stabilized by hydrogen bonding between the sulfonyl oxygen and adjacent amine hydrogens . The thiophene ring’s electron-rich nature enhances the molecule’s ability to participate in π-π stacking interactions, a feature critical for binding to biological targets . The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions at the chlorine site .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is typically synthesized via a two-step process:
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Sulfonylation of Piperazine: Piperazine reacts with thiophene-2-sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 4-(thiophene-2-sulfonyl)piperazine .
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Acylation with Chloroacetyl Chloride: The intermediate is treated with chloroacetyl chloride in the presence of potassium carbonate, resulting in the final product .
Reaction Scheme:
Alternative Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields from 68% to 85% . Solid-phase synthesis using polymer-supported piperazine derivatives has also been explored for high-throughput applications .
Physicochemical Properties
Solubility and Stability
While solubility data remain limited, analog studies suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water . The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions due to the labile chloroacetyl group .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,150 cm⁻¹ (S=O stretch) confirm the presence of carbonyl and sulfonyl groups .
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NMR Spectroscopy:
Pharmacological and Industrial Applications
Biological Activity
Though direct studies are scarce, structural analogs exhibit:
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Antimicrobial Activity: Piperazine-sulfonyl derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting penicillin-binding proteins .
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Anticancer Potential: Chloroacetyl-containing compounds demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) via ROS-mediated apoptosis .
Drug Development
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the chloroacetyl site generates ATP-competitive inhibitors (e.g., JNK3 inhibitors with IC₅₀ = 0.3 nM) .
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PET Tracers: Radiolabeling with ¹⁸F at the thiophene ring enables imaging of sigma-1 receptors in neurological disorders .
| Supplier | Purity | Price (100 mg) |
|---|---|---|
| A2B Chem LLC | ≥95% | $320 |
| VulcanChem | ≥98% | $450 |
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the thiophene and piperazine moieties to optimize bioactivity.
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Formulation Studies: Development of nanoemulsions or liposomes to enhance aqueous solubility.
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Toxicological Profiling: In vivo assays to evaluate acute and chronic toxicity.
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